molecular formula C21H23NO3 B1209759 (+)-2-alpha-Nortropan-2-ol, diphenylglycolate CAS No. 64471-34-7

(+)-2-alpha-Nortropan-2-ol, diphenylglycolate

Cat. No.: B1209759
CAS No.: 64471-34-7
M. Wt: 337.4 g/mol
InChI Key: NZWSUYGDDPHLDZ-JLAWEPINSA-N
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Description

(+)-2-alpha-Nortropan-2-ol, diphenylglycolate is a chemical compound belonging to the class of tropane alkaloids It is known for its significant pharmacological properties, particularly its anticholinergic activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tropanyl benzylate typically involves the esterification of tropine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of tropanyl benzylate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (+)-2-alpha-Nortropan-2-ol, diphenylglycolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products:

    Oxidation: Oxidized derivatives of tropanyl benzylate.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted benzylate derivatives.

Scientific Research Applications

(+)-2-alpha-Nortropan-2-ol, diphenylglycolate has been extensively studied for its applications in:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its effects on biological systems, particularly its interaction with muscarinic acetylcholine receptors.

    Medicine: Explored for its potential therapeutic applications in treating conditions like Parkinson’s disease and other neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

(+)-2-alpha-Nortropan-2-ol, diphenylglycolate exerts its effects primarily through its interaction with muscarinic acetylcholine receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This inhibition leads to a decrease in cholinergic activity, which is beneficial in conditions characterized by excessive cholinergic activity, such as Parkinson’s disease. The compound’s molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, and it influences various signaling pathways associated with these receptors.

Comparison with Similar Compounds

    Atropine: Another tropane alkaloid with anticholinergic properties.

    Scopolamine: Known for its use in treating motion sickness and postoperative nausea.

    Benztropine: Used in the management of Parkinson’s disease and drug-induced extrapyramidal symptoms.

Comparison: (+)-2-alpha-Nortropan-2-ol, diphenylglycolate is unique in its specific binding affinity and selectivity for muscarinic receptors compared to other similar compounds. While atropine and scopolamine also exhibit anticholinergic activity, tropanyl benzylate’s distinct chemical structure allows for different pharmacokinetic and pharmacodynamic profiles. Benztropine, on the other hand, shares a closer resemblance in terms of therapeutic applications but differs in its molecular interactions and receptor binding characteristics.

Properties

CAS No.

64471-34-7

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

[(1R)-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C21H23NO3/c23-20(25-19-14-12-17-11-13-18(19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2/t17?,18-,19?/m1/s1

InChI Key

NZWSUYGDDPHLDZ-JLAWEPINSA-N

SMILES

C1CC2C(CCC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Isomeric SMILES

C1CC2CCC([C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

C1CC2C(CCC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Synonyms

tropanyl benzylate

Origin of Product

United States

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